Optimized Lipophilicity (XLogP3 = 0.6) for CNS Drug-Like Space Compared to 5-Nitropyridin-2-ylmethanamine
The introduction of a bromine atom at the 6-position of the pyridine ring in (6-Bromo-5-nitropyridin-2-yl)methanamine results in a computed XLogP3 value of 0.6, as determined by PubChem's predictive algorithm . This represents a moderate increase in lipophilicity compared to the unsubstituted 5-nitropyridin-2-ylmethanamine analog, which is expected to have a lower logP due to the absence of the hydrophobic bromine atom . This shift is critical for crossing the blood-brain barrier and achieving optimal CNS drug-like properties, as it positions the compound within the favorable range (logP 0-3) for central nervous system penetration.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 5-Nitropyridin-2-ylmethanamine (expected XLogP3 < 0.6, exact value not available) |
| Quantified Difference | Increased lipophilicity due to bromine substitution |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This calculated lipophilicity shift is a key differentiator for projects targeting the central nervous system, where a logP around 0.6 is often associated with improved passive permeability and brain uptake compared to more polar analogs.
